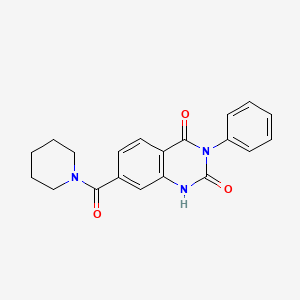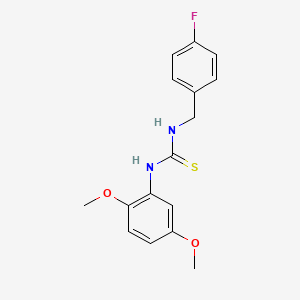![molecular formula C18H18Cl2N2O5S B5762111 ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)
ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a chemical compound used in scientific research. It is commonly referred to as DCMG, and it has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DCMG is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body. In cancer cells, DCMG has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. In inflammation, DCMG has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In pain, DCMG has been shown to activate opioid receptors in the body, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
DCMG has been shown to have several biochemical and physiological effects in the body. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, which may help to prevent the growth and spread of cancer. In inflammation, DCMG has been shown to reduce the production of prostaglandins, which are mediators of inflammation. In pain, DCMG has been shown to activate opioid receptors in the body, which are involved in the regulation of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCMG in lab experiments is that it has been shown to have potent anti-cancer, anti-inflammatory, and analgesic effects. This makes it a potentially useful tool for studying these areas of research. However, one limitation of using DCMG is that it is a relatively new compound, and its effects and mechanisms of action are not fully understood. Additionally, it may be difficult to obtain DCMG in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DCMG. One area of interest is the development of DCMG-based therapies for cancer, inflammation, and pain. Another area of interest is the further elucidation of the mechanisms of action of DCMG, which could help to identify new targets for drug development. Additionally, research on the pharmacokinetics and toxicity of DCMG could help to determine its safety and efficacy for use in humans. Overall, DCMG is a promising compound with potential applications in several areas of scientific research.
Métodos De Síntesis
DCMG is synthesized through a multi-step process that involves the reaction of 2,3-dichlorophenyl isocyanate with N-methylsulfonyl glycine. The resulting product is then reacted with ethyl 4-aminobenzoate to produce DCMG. This synthesis method has been optimized to produce high yields of DCMG with high purity.
Aplicaciones Científicas De Investigación
DCMG has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In cancer research, DCMG has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its anti-inflammatory properties, which may be useful in treating conditions such as arthritis. In pain research, DCMG has been shown to have analgesic effects, which may make it a potential alternative to traditional pain medications.
Propiedades
IUPAC Name |
ethyl 4-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S/c1-3-27-18(24)12-7-9-13(10-8-12)21-16(23)11-22(28(2,25)26)15-6-4-5-14(19)17(15)20/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIDBBWQXCRULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)


![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)

![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)

